Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate
Description
Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with an amide-linked acetyloxyacetyl group and a 3-fluorophenyl moiety. Its structure integrates ester, amide, and aromatic fluorinated functionalities, which may confer unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO5/c1-24-18(23)14-7-2-3-8-15(14)20-16(21)11-25-17(22)10-12-5-4-6-13(19)9-12/h2-9H,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJWFVNTGDGVDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC(=O)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate typically involves multiple steps. One common method includes the esterification of 2-aminobenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 2-aminobenzoate. This intermediate is then reacted with 3-fluorophenylacetyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the acetyl groups can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity Potential: While direct data are lacking, fluorinated benzoates like haloxyfop methyl ester demonstrate that fluorine enhances target binding and environmental stability. The target compound’s structure suggests possible neuropharmacological or enzymatic inhibition roles, akin to fluorinated peptides in CNS research (e.g., hypocretins) .
Biological Activity
Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate is a complex organic compound with potential biological activities that are of significant interest in pharmacological research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound has the molecular formula C18H16FNO5 and features a fluorophenyl group, acetyl group, and a benzoate ester. Its unique structure allows for specific interactions with biological targets, which contributes to its activity in various biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C18H16FNO5 |
| Molecular Weight | 345.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1794909-12-8 |
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The fluorophenyl group enhances binding affinity to hydrophobic pockets in target proteins, while the acetyl groups can form hydrogen bonds with amino acid residues. This interaction can lead to:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Protein Binding: Alteration of protein function through binding interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives have been shown to inhibit cancer cell proliferation in vitro. A notable case study demonstrated that a related compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
Anti-inflammatory Effects
Research has highlighted the potential anti-inflammatory effects of this compound. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines in activated immune cells, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Enzyme Inhibition Studies
Various studies have focused on the enzyme inhibition capabilities of this compound. For example:
- mPGES-1 Inhibition: Similar compounds have been evaluated for their ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in pain and inflammation pathways. The compound's structural features suggest it could similarly affect this enzyme, leading to reduced pain responses.
Case Studies
- Antitumor Efficacy: A study published in Cancer Research examined a series of fluorinated benzoate derivatives, including this compound], demonstrating significant cytotoxic effects against various cancer cell lines (IC50 values ranging from 10 to 50 µM).
- Inflammation Model: In an animal model of arthritis, treatment with the compound resulted in decreased swelling and inflammation markers, indicating its potential as an anti-inflammatory agent.
In Vitro Studies
In vitro studies have shown that this compound can effectively inhibit specific enzymes involved in inflammatory pathways. The results indicate that at concentrations as low as 5 µM, significant inhibition was observed.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with studies indicating good bioavailability when administered orally. This characteristic is crucial for its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
